5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one
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Overview
Description
5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of fluorinated naphthalenes. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one typically involves the bromination and fluorination of naphthalene derivatives. One common method includes the reaction of 2,2-difluoro-1,2,3,4-tetrahydronaphthalene with bromine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with bromine and fluorine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its hydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Hydro derivatives
Substitution: Alkylated or arylated naphthalenes
Scientific Research Applications
5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form stable complexes with biological macromolecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
- 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
Uniqueness
Compared to similar compounds, 5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one exhibits unique reactivity due to its specific substitution pattern. The presence of both bromine and fluorine atoms in the tetrahydronaphthalene framework provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H7BrF2O |
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Molecular Weight |
261.06 g/mol |
IUPAC Name |
5-bromo-2,2-difluoro-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C10H7BrF2O/c11-8-3-1-2-7-6(8)4-5-10(12,13)9(7)14/h1-3H,4-5H2 |
InChI Key |
WCGDLOBQZYZZJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C2=C1C(=CC=C2)Br)(F)F |
Origin of Product |
United States |
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